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Compound of Interest

Compound Name: 1-(2-Methylquinolin-3-yl)ethanone

cat. No.: B0g4497

1-(2-Methylquinolin-3-yl)ethanone, identified by the CAS Number 14208-35-6, is a
heterocyclic ketone belonging to the quinoline family.[1][2] The quinoline scaffold, a fusion of a
benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of
numerous natural products and synthetic drugs.[3][4] This compound, featuring a methyl group
at the 2-position and an acetyl group at the 3-position, serves as a crucial intermediate for the
synthesis of more complex, biologically active molecules. Its structural features make it a
valuable target for researchers and drug development professionals exploring new therapeutic
agents. This guide provides a comprehensive overview of its chemical properties, synthesis,
and potential applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

The molecular architecture of 1-(2-Methylquinolin-3-yl)ethanone dictates its chemical
behavior and potential for further functionalization. Its key properties are summarized below.
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Property Value Reference

CAS Number 14208-35-6 [1][2]

Molecular Formula C12H11NO [2][5]

Molecular Weight 185.22 g/mol [2][5]
1-(2-methylquinolin-3-

IUPAC Name [5]
yl)ethanone

Synonyms 3-Acetyl-2-methylquinoline [2]

OKDWGFQXJYJINIJ-
InChl Key [6]
UHFFFAOYSA-N

CC1=NC2=CC=CC=C2C=C1C

Canonical SMILES [2]
(=0)C
Topological Polar Surface Area 30 A2 [5]
Hydrogen Bond Acceptor
2 [2][5]

Count

Hydrogen Bond Donor Count 0 [2][5]

Rotatable Bond Count 1 [2][5]

The presence of the ketone carbonyl group and the quinoline nitrogen atom makes the
molecule a hydrogen bond acceptor, influencing its solubility and interactions with biological
macromolecules. The acetyl group provides a reactive handle for various chemical
transformations, such as condensation reactions, to build more complex molecular scaffolds.

Synthesis Methodologies: A Protocol-Driven
Approach

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry.
Several methods have been developed, with a growing emphasis on environmentally benign
and efficient protocols. One notable approach involves a one-pot, three-component reaction
catalyzed by ferric chloride.
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FeCls-Catalyzed One-Pot Synthesis

This method provides a facile and environmentally friendly route using readily available starting
materials. The reaction condenses a substituted 2-aminoacetophenone with an active
methylene compound (in this case, acetylacetone) in water, using ferric chloride (FeCls-6H20)
as an inexpensive and non-toxic catalyst.[3]

Causality of Experimental Design:

o Catalyst Choice (FeCls-:6H20): Iron catalysts are chosen for their low cost, low toxicity, and
environmental friendliness compared to many heavy metal catalysts. Ferric chloride acts as
a Lewis acid, activating the carbonyl groups of the reactants and facilitating the condensation
and subsequent cyclization steps.

» Solvent Choice (Water): Utilizing water as a solvent aligns with the principles of green
chemistry, avoiding the use of volatile and often toxic organic solvents. It can also promote
certain reaction types through hydrophobic effects.

o One-Pot Procedure: This approach enhances efficiency by minimizing the number of
intermediate purification steps, which saves time, reduces solvent waste, and can improve
overall yield.

Experimental Workflow Diagram:
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Caption: One-pot synthesis workflow for 1-(2-methylquinolin-3-yl)ethanone.
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Detailed Step-by-Step Protocol: This protocol is adapted from a general procedure for the
synthesis of similar quinoline derivatives.[7]

e Reactant Mixture: In a round-bottom flask, combine 2-aminoacetophenone (0.01 M),
acetylacetone (0.01 M), and 10 mL of an aqueous solution of FeClz-6Hz20.

» Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 363 K) for
approximately 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

o Neutralization: After the reaction is complete, cool the mixture to room temperature and
neutralize it with a 1 N NaOH solution until the resulting suspension reaches a neutral pH.

« |solation: Filter the solid precipitate that forms. Wash the solid with cold water to remove any
inorganic impurities.

 Purification: Dry the crude product. Further purification can be achieved by column
chromatography using an appropriate solvent system (e.g., a mixture of chloroform and
hexane) or by recrystallization from a suitable solvent like ethanol to yield the pure 1-(2-
Methylquinolin-3-yl)ethanone.

This self-validating protocol includes a monitoring step (TLC) and a robust purification process
to ensure the identity and purity of the final compound, which can then be confirmed by
spectroscopic analysis.

Spectroscopic Characterization Profile

To confirm the successful synthesis and structural integrity of 1-(2-Methylquinolin-3-
yl)ethanone, a combination of spectroscopic techniques is employed. While the specific
spectrum is unique to the compound, the expected characteristics can be inferred from its
structure and data from analogous compounds.[8]

« Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band
characteristic of a carbonyl (C=0) stretch, typically in the region of 1680-1690 cm~1. This
frequency is indicative of an aromatic ketone where the carbonyl group is conjugated with
the quinoline ring system.[8]
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* 'H Nuclear Magnetic Resonance (*H NMR) Spectroscopy: The proton NMR spectrum will
provide detailed information. Key expected signals include:

o Asinglet for the methyl protons of the acetyl group (-COCHs).
o Asinglet for the methyl protons at the 2-position of the quinoline ring (-CHs).

o A series of multiplets in the aromatic region corresponding to the protons on the quinoline
ring system.

e 13C Nuclear Magnetic Resonance (33C NMR) Spectroscopy: The carbon NMR will show
distinct signals for each unique carbon atom. A peak in the downfield region (typically >190
ppm) will correspond to the carbonyl carbon of the acetyl group. Other signals will represent
the methyl carbons and the sp2-hybridized carbons of the quinoline ring.

e Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M*)
corresponding to the exact mass of the compound (185.084 g/mol ).[2][5] The fragmentation
pattern can provide further structural confirmation.

Applications in Drug Discovery and Medicinal
Chemistry

Quinoline and its derivatives are renowned for their broad spectrum of pharmacological
activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[4]
[9][10] 1-(2-Methylquinolin-3-yl)ethanone serves as a versatile precursor for synthesizing
novel drug candidates.

The acetyl group at the 3-position is particularly useful for creating more complex structures like
chalcones, which are known to possess potent biological activities. For instance, quinoline-
based chalcones have been developed as anticancer agents that target tubulin polymerization,
a critical process in cell division.[11]

Logical Pathway for Drug Development:
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Caption: Potential application pathway in anticancer drug development.
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This compound and its derivatives are also investigated for their potential to inhibit other key
cellular targets. The quinoline scaffold can be modified to interact with various enzymes and
receptors, making it a valuable starting point for lead optimization in drug discovery campaigns.
[11][12]

Conclusion

1-(2-Methylquinolin-3-yl)ethanone (CAS: 14208-35-6) is more than just a chemical
compound; it is a strategic molecular scaffold with significant potential in synthetic and
medicinal chemistry. Its well-defined properties and accessible synthesis routes, particularly
through modern, green chemistry approaches, make it a valuable tool for researchers. By
serving as a foundational building block, it enables the exploration and development of novel
quinoline-based derivatives with the potential to become next-generation therapeutic agents for
a range of human diseases. This guide has provided the core technical knowledge necessary
for scientists to understand, synthesize, and ultimately innovate with this important heterocyclic
intermediate.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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